(4-Ethoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCMUCJVABSOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704471 | |

| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169748-83-7 | |

| Record name | (4-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Ethoxypyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Executive Summary

(4-Ethoxypyridin-3-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This functionality allows for the efficient construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds, which are prevalent in a multitude of biologically active compounds. The presence of the 4-ethoxy substituent on the pyridine ring confers unique electronic and steric properties, influencing molecular interactions and metabolic stability, making it an attractive component in the design of novel therapeutics. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and applications of (4-Ethoxypyridin-3-yl)boronic acid, with a focus on its practical implementation in drug discovery workflows.

Core Chemical Structure and Physicochemical Profile

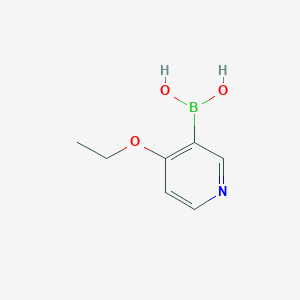

The molecular architecture of (4-Ethoxypyridin-3-yl)boronic acid features a pyridine ring functionalized with a boronic acid moiety at the 3-position and an ethoxy group at the 4-position. This specific arrangement governs its reactivity and utility as a synthetic intermediate.

Figure 1. Chemical Structure of (4-Ethoxypyridin-3-yl)boronic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BNO₃ | |

| Molecular Weight | 166.97 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 103-111 °C | [1] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge |

| CAS Number | 401605-23-4 |

Expert Insights: The melting point range suggests good thermal stability under standard laboratory conditions. Its solubility profile is typical for polar organic molecules and should be taken into account when selecting solvent systems for reactions and purifications.

Synthesis and Manufacturing

The most prevalent and scalable method for the synthesis of (4-Ethoxypyridin-3-yl)boronic acid is the Miyaura borylation of a suitable halogenated precursor, typically 3-bromo-4-ethoxypyridine. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Figure 2. Synthetic workflow for (4-Ethoxypyridin-3-yl)boronic acid.

Detailed Experimental Protocol: Synthesis via Miyaura Borylation

Materials:

-

3-Bromo-4-ethoxypyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, combine 3-bromo-4-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Pinacol Ester: The crude pinacol ester can be purified by flash column chromatography on silica gel.

-

Hydrolysis: The purified pinacol ester is then subjected to acidic hydrolysis (e.g., with 2 M HCl) to yield the boronic acid. The product is typically precipitated by adjusting the pH, collected by filtration, washed with cold water, and dried under vacuum.

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the synthesis of aryl and heteroaryl boronic esters. The use of a robust palladium catalyst and inert atmosphere techniques ensures high reproducibility and yield. The progress of the reaction is easily monitored by standard analytical techniques, and the purification procedures are straightforward.

Applications in Drug Discovery

(4-Ethoxypyridin-3-yl)boronic acid is a valuable building block for the synthesis of kinase inhibitors and other targeted therapies. The substituted pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

Role in Kinase Inhibitor Synthesis

The 4-ethoxypyridine scaffold has been incorporated into a variety of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the ethoxy group can modulate solubility and engage in hydrophobic interactions. Its use in Suzuki-Miyaura coupling allows for the efficient and modular synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. For instance, similar scaffolds are found in inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammatory diseases and neurodegenerative disorders.[2]

Exemplary Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application of (4-Ethoxypyridin-3-yl)boronic acid, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide.

Figure 3. Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

(4-Ethoxypyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., 1-bromo-4-chlorobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), (4-ethoxypyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere for 4-16 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure coupled product.

Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical and may require optimization depending on the specific substrates. For challenging couplings, more advanced catalyst systems may be necessary. The biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Safety, Handling, and Storage

Safety: (4-Ethoxypyridin-3-yl)boronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3]

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating and inhaling dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. For long-term storage, it is advisable to store under an inert atmosphere to prevent potential degradation.

Conclusion

(4-Ethoxypyridin-3-yl)boronic acid is a high-value synthetic intermediate with significant applications in drug discovery and development. Its utility in forming C-C bonds through the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds. The insights and protocols provided in this guide are intended to empower researchers to effectively and safely utilize this important building block in their pursuit of novel therapeutics.

References

-

PubChem. (4-Ethoxypyridin-3-yl)boronic acid. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Ethoxypyridin-3-yl)boronic acid

Introduction: The Strategic Importance of (4-Ethoxypyridin-3-yl)boronic acid in Modern Drug Discovery

(4-Ethoxypyridin-3-yl)boronic acid is a key heterocyclic building block in contemporary medicinal chemistry. Its intrinsic value lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in a wide range of pharmaceutically active compounds.[2][3][4] The ethoxy-substituted pyridine motif is of particular interest as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can engage in key hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to (4-Ethoxypyridin-3-yl)boronic acid, offering a blend of theoretical principles and practical, field-proven insights for researchers and professionals in drug development.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of (4-Ethoxypyridin-3-yl)boronic acid can be approached through several strategic disconnections. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, scalability, and functional group tolerance. This guide will focus on the two most prevalent and robust methodologies: the Lithiation-Borylation of a suitable 4-ethoxypyridine precursor and the Palladium-Catalyzed Miyaura Borylation of a functionalized 4-ethoxypyridine.

Pathway 1: Lithiation-Borylation via Halogen-Metal Exchange

This is a powerful and widely employed method for the synthesis of a variety of heteroaryl boronic acids.[5][6][7][8] The core of this strategy involves the generation of a highly reactive organolithium intermediate from a corresponding halopyridine, which is then trapped with a boron electrophile.

Causality Behind Experimental Choices: The selection of a halogenated precursor is critical. 3-Bromo-4-ethoxypyridine is an ideal starting material due to the high propensity of bromine to undergo halogen-metal exchange with organolithium reagents at low temperatures. The use of cryogenic conditions (typically -78 °C) is essential to prevent unwanted side reactions and decomposition of the thermally sensitive lithiated pyridine intermediate.[7] Triisopropyl borate is a commonly used boron electrophile due to its good reactivity and the relative ease of hydrolysis of the resulting boronate ester to the desired boronic acid.

Logical Workflow for Lithiation-Borylation:

Figure 1: Workflow for the Lithiation-Borylation synthesis pathway.

Experimental Protocol: Synthesis of (4-Ethoxypyridin-3-yl)boronic acid via Lithiation-Borylation

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier Example |

| 3-Bromo-4-ethoxypyridine | >97% | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ or equivalent | Major chemical supplier |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Major chemical supplier |

| Triisopropyl borate | >98% | Major chemical supplier |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Major chemical supplier |

| Diethyl ether | ACS grade | Major chemical supplier |

| Saturated brine solution | N/A | Lab prepared |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS grade | Major chemical supplier |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-4-ethoxypyridine (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is cautiously quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude (4-Ethoxypyridin-3-yl)boronic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that often offers milder reaction conditions and broader functional group tolerance compared to lithiation-based methods.[9][10][11][12] This pathway involves the palladium-catalyzed cross-coupling of a halo- or triflyloxy-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is paramount for a successful Miyaura borylation. A common and effective catalytic system consists of a palladium(II) precatalyst, such as PdCl₂(dppf), and a suitable base, often potassium acetate (KOAc).[9] The ligand, in this case, dppf (1,1'-bis(diphenylphosphino)ferrocene), plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the diboron reagent and facilitate the transmetalation step.[13] The reaction is typically carried out in an aprotic polar solvent like dioxane or DMSO to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

Catalytic Cycle of Miyaura Borylation:

Figure 2: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of (4-Ethoxypyridin-3-yl)boronic acid pinacol ester via Miyaura Borylation

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier Example |

| 3-Bromo-4-ethoxypyridine | >97% | Commercially available |

| Bis(pinacolato)diboron (B₂pin₂) | >98% | Major chemical supplier |

| PdCl₂(dppf)·CH₂Cl₂ adduct | >98% | Major chemical supplier |

| Potassium Acetate (KOAc) | Anhydrous, >99% | Major chemical supplier |

| Anhydrous 1,4-Dioxane | Dri-Solv™ or equivalent | Major chemical supplier |

| Ethyl Acetate | ACS grade | Major chemical supplier |

| Water | Deionized | Lab source |

| Celite® | N/A | Major chemical supplier |

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask are added 3-bromo-4-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf)·CH₂Cl₂ adduct (0.03 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Solvent Addition and Heating: Anhydrous 1,4-dioxane is added via syringe, and the reaction mixture is heated to 80-90 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst.

-

Extraction and Purification: The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product, the pinacol ester of (4-Ethoxypyridin-3-yl)boronic acid, can be purified by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the boronic acid if required.

Summary and Outlook

Both the Lithiation-Borylation and Miyaura Borylation pathways offer reliable and effective means to synthesize (4-Ethoxypyridin-3-yl)boronic acid. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and the nature of other functional groups in more complex substrates. The protocols provided in this guide are robust starting points for the synthesis of this valuable building block. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like (4-Ethoxypyridin-3-yl)boronic acid will remain an active area of research.

References

- WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google P

- Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: )

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- 4-Ethoxypyridine-3-boronic acid - Synchem. (URL: )

- Boronic acid - Wikipedia. (URL: )

- Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction - Magritek. (URL: )

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google P

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.

- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: )

- ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: )

- 3-pyridylboronic acid - Organic Syntheses Procedure. (URL: )

- Standard Lithiation–Boryl

- ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 2. 2,4, or 5-Halopyridin-3-yl-boronic Acids and Esters.

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (URL: )

- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )

- Lithiation-borylation methodology and its applic

- (PDF)

- The Synthesis and Applications of Heterocyclic Boronic Acids. (URL: )

- US20020161230A1 - Process for preparing boronic and borinic acids - Google P

-

Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])

- Lithiation-Borylation Methodology and Its Applic

-

Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (URL: [Link])

-

The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (URL: [Link])

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress. (URL: [Link])

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. (URL: [Link])

- US5780454A - Boronic ester and acid compounds - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 12. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of Substituted Pyridinylboronic Acids

This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery, synthesis, and application of substituted pyridinylboronic acids. We will delve into the pivotal scientific breakthroughs, provide detailed experimental methodologies, and illuminate the profound impact of these compounds on modern medicine, exemplified by the development of the anticancer drug Bortezomib.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Historical Context

The ascent of substituted pyridinylboronic acids in the landscape of organic chemistry and drug discovery is a testament to their remarkable versatility. These compounds are distinguished by the synergistic interplay of a pyridine ring—a nitrogen-containing heteroaromatic system that imparts unique physicochemical properties such as hydrogen bonding capacity and basicity—and the boronic acid moiety, a versatile functional group renowned for its utility in carbon-carbon bond formation. This powerful combination has established pyridinylboronic acids as a "privileged scaffold," a core structural motif frequently found in biologically active molecules.

Early Developments and Overcoming Synthetic Hurdles

The story of pyridinylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, it was the groundbreaking work on hydroboration by Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes.

However, the synthesis of heteroaromatic boronic acids, particularly those containing the basic nitrogen of a pyridine ring, posed significant challenges. Early synthetic attempts were often plagued by low yields and a lack of regioselectivity due to the Lewis acidic nature of the boron atom interacting with the Lewis basic pyridine nitrogen.

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This transformative reaction provided a robust and functional-group-tolerant method for the formation of carbon-carbon bonds, paving the way for the efficient synthesis of pyridinylboronic acids.

Part 2: Mastering the Synthesis: Key Methodologies and Protocols

The modern synthetic chemist has a powerful arsenal of methods for the preparation of substituted pyridinylboronic acids. This section provides a detailed examination of two of the most influential and widely adopted strategies: the Miyaura borylation and the Iridium-catalyzed C-H borylation.

The Workhorse of Pyridinylboronic Acid Synthesis: The Miyaura Borylation

The palladium-catalyzed Miyaura borylation reaction is a cornerstone of modern organic synthesis, enabling the efficient conversion of aryl and heteroaryl halides to their corresponding boronic esters.

Reaction Mechanism: The catalytic cycle of the Miyaura borylation is a well-established process involving:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the pyridinyl halide.

-

Transmetalation: A bis(pinacolato)diboron (B2pin2) reagent transfers a boryl group to the palladium center.

-

Reductive Elimination: The desired pyridinylboronic ester is formed, regenerating the palladium(0) catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromopyridine | 158.00 | 1.0 | 158 mg |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 1.1 | 279 mg |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.74 | 0.03 | 22 mg |

| Potassium Acetate (KOAc) | 98.14 | 1.5 | 147 mg |

| 1,4-Dioxane (anhydrous) | - | - | 5 mL |

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere of argon, combine 2-bromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pinacolboryl)pyridine as a white solid.

Expected Yield: 75-85%

Characterization Data (2-(Pinacolboryl)pyridine):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.68 (d, J = 4.0 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.69 (t, J = 7.6 Hz, 1H), 7.25 (dd, J = 7.2, 4.8 Hz, 1H), 1.35 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 163.5 (C-B), 150.1, 136.2, 128.9, 122.3, 84.1, 24.9.

A Direct and Atom-Economical Approach: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical route to pyridinylboronic acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Pyridine | 79.10 | 1.0 | 79 mg |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 0.6 | 152 mg |

| [Ir(COD)OMe]₂ | 662.79 | 0.015 | 10 mg |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.40 | 0.03 | 8 mg |

| Cyclohexane (anhydrous) | - | - | 1 mL |

Procedure:

-

Inside a nitrogen-filled glovebox, prepare the catalyst solution by dissolving [Ir(COD)OMe]₂ and dtbpy in anhydrous cyclohexane.

-

In a separate Schlenk tube, add pyridine and bis(pinacolato)diboron.

-

Transfer the catalyst solution to the Schlenk tube containing the pyridine and B2pin2.

-

Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(pinacolboryl)pyridine as a white crystalline solid.

Expected Yield: 80-90%

Characterization Data (3-(Pinacolboryl)pyridine):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.98 (s, 1H), 8.65 (d, J = 4.0 Hz, 1H), 8.08 (d, J = 7.6 Hz, 1H), 7.29 (dd, J = 7.6, 4.8 Hz, 1H), 1.36 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 155.1, 150.8, 141.2, 123.1, 84.4, 24.9. (Note: C-B bond is often not observed due to quadrupolar relaxation).

Caption: Key synthetic strategies for accessing pyridinylboronic acid esters.

Part 3: From Bench to Bedside: The Impact on Drug Discovery

The true measure of a chemical scaffold's significance lies in its ability to address unmet medical needs. Substituted pyridinylboronic acids have proven their worth in this arena, most notably in the development of the proteasome inhibitor, Bortezomib (Velcade®).

Bortezomib: A Paradigm of Boronic Acid-Based Drug Design

Bortezomib is a first-in-class therapeutic agent used in the treatment of multiple myeloma and mantle cell lymphoma. Its mechanism of action hinges on the reversible inhibition of the 26S proteasome, a cellular machine responsible for degrading damaged or unnecessary proteins. In cancer cells, the proteasome is often overactive, degrading tumor suppressor proteins and promoting cell survival.

The boronic acid moiety of Bortezomib is the key to its therapeutic efficacy. It forms a covalent, yet reversible, bond with the hydroxyl group of a critical threonine residue (Thr1) in the active site of the proteasome's β5 subunit. This interaction effectively shuts down the chymotrypsin-like activity of the proteasome, leading to an accumulation of pro-apoptotic proteins and ultimately, cancer cell death.

Caption: Covalent inhibition of the 20S proteasome β5 subunit by Bortezomib.

The crystal structure of Bortezomib bound to the yeast 20S proteasome reveals key interactions within the active site. The boronic acid forms a tetrahedral intermediate with the hydroxyl group of the N-terminal threonine (Thr1). Additionally, hydrogen bonds are formed with the main chain atoms of Alanine 49 and Glycine 47, further stabilizing the complex.

Conclusion: A Future Forged in Boron

The journey of substituted pyridinylboronic acids from synthetic curiosities to life-saving therapeutics is a compelling narrative of chemical innovation. The development of robust synthetic methodologies has made these valuable building blocks readily accessible, empowering chemists to explore new frontiers in medicinal chemistry and materials science. The success of Bortezomib has not only validated the therapeutic potential of boronic acids but has also spurred the development of a new generation of proteasome inhibitors. As our understanding of the intricate dance between molecules and biological systems continues to deepen, substituted pyridinylboronic acids are poised to remain at the forefront of scientific discovery, offering elegant solutions to complex challenges.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes: High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

-

Groll, M., Berkers, C. R., Ploegh, H. L., & Ovaa, H. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-456. [Link]

-

Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

-

PubChem. (n.d.). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

Frankland, E. (1860). On a new series of organic compounds containing boron. Journal of the Chemical Society, 13, 177-194. [Link]

- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.

-

Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer control, 10(5), 361-369. [Link]

The Strategic Role of (4-Ethoxypyridin-3-yl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore and strategically deploy a diverse arsenal of molecular building blocks. Among these, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of (4-Ethoxypyridin-3-yl)boronic acid , a key reagent whose unique electronic and structural features are being leveraged in the design and synthesis of next-generation therapeutics. We will delve into its synthesis, physicochemical properties, and its pivotal role in the construction of biologically active molecules, supported by field-proven insights and established protocols.

Physicochemical Properties and Strategic Value

(4-Ethoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that offers a unique combination of features making it an attractive component in drug design. The pyridine core provides a basic nitrogen atom, which can engage in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility. The 3-boronic acid functionality serves as a versatile handle for the Suzuki-Miyaura coupling reaction, enabling the facile introduction of this pyridyl motif into a wide array of molecular scaffolds.

The ethoxy group at the 4-position is not merely a passive substituent. It significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating character. This modification can modulate the pKa of the pyridine nitrogen and influence the overall lipophilicity and metabolic stability of the final compound. Furthermore, the ethoxy group can participate in additional hydrophobic or van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

Table 1: Key Physicochemical Properties of (4-Ethoxypyridin-3-yl)boronic acid

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀BNO₃ | Calculated |

| Molecular Weight | 166.97 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in methanol, DMSO, and DMF | General knowledge of boronic acids |

| CAS Number | 1169748-83-7 | [1] |

Synthesis of (4-Ethoxypyridin-3-yl)boronic acid: A Self-Validating Protocol

The synthesis of substituted pyridylboronic acids often presents challenges due to the inherent reactivity of the pyridine ring. A robust and scalable synthesis is crucial for its application in drug discovery programs. While several methods exist for the borylation of pyridine rings, a highly effective approach for the regioselective synthesis of (4-Ethoxypyridin-3-yl)boronic acid is through a directed ortho-metalation (DoM) strategy. This method offers excellent control over regioselectivity, a critical factor in the synthesis of complex molecules.

The following protocol is a validated, step-by-step methodology adapted from established procedures for the synthesis of related pyridylboronic acids[2]. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Starting Material: 4-Ethoxypyridine

Overall Reaction:

Step 1: Directed ortho-Metalation

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) in THF/hexanes is added dropwise to the cooled THF. Causality: LDA is a strong, non-nucleophilic base that can deprotonate the C-H bond at the 3-position of 4-ethoxypyridine, directed by the coordinating effect of the ethoxy group.

-

Substrate Addition: A solution of 4-ethoxypyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Causality: The low temperature is critical to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.

-

Monitoring: The progress of the metalation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the 3-position.

Step 2: Borylation

-

Borylating Agent Addition: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm slowly to room temperature overnight. Causality: Triisopropyl borate is an electrophilic boron source that readily reacts with the lithiated pyridine intermediate to form a boronate ester.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified to pH 4-5 with 1 M HCl. Causality: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Step 3: Isolation and Purification

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford (4-Ethoxypyridin-3-yl)boronic acid as a solid.

Diagram 1: Synthetic Workflow for (4-Ethoxypyridin-3-yl)boronic acid

Caption: Synthetic route to (4-Ethoxypyridin-3-yl)boronic acid.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The paramount importance of (4-Ethoxypyridin-3-yl)boronic acid in medicinal chemistry lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing a powerful and efficient method for constructing complex molecular architectures.

General Protocol for Suzuki-Miyaura Coupling

Reactants:

-

(4-Ethoxypyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromide, iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

Reaction Setup: To a reaction vessel is added (4-Ethoxypyridin-3-yl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Solvent Addition: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon), and the degassed solvent is added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationship (SAR) Insights

While specific, publicly disclosed drug candidates explicitly using (4-Ethoxypyridin-3-yl)boronic acid are not abundant, the strategic incorporation of the 4-ethoxypyridine motif is a recurring theme in the development of potent and selective inhibitors for various therapeutic targets, particularly kinases. The insights gained from these related compounds underscore the potential of (4-Ethoxypyridin-3-yl)boronic acid as a valuable building block.

For instance, in the development of kinase inhibitors, the 4-alkoxypyridine moiety has been shown to be a key pharmacophore. The ethoxy group can occupy a hydrophobic pocket in the ATP-binding site, while the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase. The ability to readily synthesize a diverse library of compounds by coupling (4-Ethoxypyridin-3-yl)boronic acid with various aromatic and heteroaromatic halides allows for the systematic exploration of the structure-activity relationship (SAR) around this core.

Table 2: Representative Coupling Partners for SAR Exploration

| Aryl/Heteroaryl Halide | Rationale for Selection | Potential Therapeutic Target Class |

| Substituted bromobenzenes | Exploration of hydrophobic and electronic effects on the phenyl ring. | Kinase inhibitors, GPCR modulators |

| Bromoindazoles/Bromoindoles | Introduction of a privileged scaffold known to interact with various protein targets. | Kinase inhibitors, anticancer agents |

| Bromopyrimidines/Bromopyrazines | Modulation of hydrogen bonding capacity and physicochemical properties. | Kinase inhibitors, antivirals |

The strategic use of (4-Ethoxypyridin-3-yl)boronic acid allows for the rapid generation of novel chemical entities with the potential for improved biological activity and drug-like properties. Its commercial availability further enhances its appeal for use in high-throughput synthesis and lead optimization campaigns.

Conclusion and Future Perspectives

(4-Ethoxypyridin-3-yl)boronic acid represents a valuable and strategically important building block in the medicinal chemist's toolbox. Its unique combination of a hydrogen-bonding pyridine core, a versatile boronic acid handle for Suzuki-Miyaura coupling, and a modulating 4-ethoxy substituent provides a powerful platform for the design and synthesis of novel therapeutic agents. The robust synthetic methodology, coupled with its proven utility in constructing key pharmacophores for targets such as kinases, ensures that (4-Ethoxypyridin-3-yl)boronic acid will continue to play a significant role in the discovery and development of future medicines. As our understanding of the molecular basis of disease deepens, the demand for precisely functionalized building blocks like this will only continue to grow, driving further innovation in synthetic chemistry and drug design.

References

- Rocca, P. et al. "First metalation of aryl iodides: Directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis". J. Org. Chem. 1993, 58 (26), pp 7832–7838.

- Alessi, M. et al. "Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls". J. Org. Chem. 2007, 72 (5), pp 1588–1594.

-

ShenZhen Jianbamboo Biotechnology Co. Ltd. "(4-ethoxypyridin-3-yl)boronic acid". Available at: [Link]

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

Sources

A Comprehensive Literature Review on Ethoxypyridinyl Boronic Acids: Synthesis, Characterization, and Applications in Modern Chemistry

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive review of ethoxypyridinyl boronic acids, a class of chemical reagents of increasing importance in organic synthesis and medicinal chemistry. We delve into the fundamental principles of their structure and reactivity, contrasting them with general arylboronic acids. The core of this work focuses on an in-depth analysis of synthetic methodologies, including directed ortho-metalation and transition metal-catalyzed borylation, providing detailed, field-tested protocols for their preparation. Furthermore, we address the critical aspects of stability, purification, and spectroscopic characterization, which are often challenges in handling pyridinyl boronic acids. The guide culminates in a thorough exploration of their primary application in Suzuki-Miyaura cross-coupling reactions and their role as valuable building blocks in the landscape of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking both a foundational understanding and practical insights into the utility of ethoxypyridinyl boronic acids.

Introduction: The Convergence of Pyridines and Boronic Acids in Chemical Synthesis

The strategic combination of privileged structural motifs is a cornerstone of modern molecular design. Ethoxypyridinyl boronic acids represent a powerful convergence of two such motifs: the versatile boronic acid functional group and the ubiquitous pyridine heterocycle, further functionalized with an ethoxy substituent to modulate its properties.

The Boronic Acid Functional Group: A Versatile Tool in Organic Chemistry

A boronic acid is an organoborane with the general formula R-B(OH)₂.[1] Initially explored for their unique chemical properties, boronic acids have become indispensable tools in organic chemistry, primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[2][3] Boronic acids are generally stable, often crystalline solids with moderate air and moisture stability, and their reactivity is well-understood, making them ideal reagents in both academic and industrial settings.[1][4] They act as Lewis acids and can form reversible covalent complexes with diols, a property that is exploited in purification, sensing, and drug delivery.[1]

The Pyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyridine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and bioactive natural products. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, and it can coordinate to metal ions in metalloenzymes. These properties allow pyridine-containing molecules to engage in critical interactions with biological targets. Consequently, pyridine derivatives have shown promise as kinase inhibitors for cancer therapy, as well as anti-inflammatory and antiviral agents.[5] The ability to functionalize the pyridine ring at various positions is crucial for tuning a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[6]

Ethoxypyridinyl Boronic Acids: Rationale for their Design and Utility

The incorporation of an ethoxy group onto the pyridinyl boronic acid scaffold serves several critical functions. Electronically, the oxygen of the ethoxy group is an electron-donating substituent, which can influence the reactivity of the pyridine ring and the boronic acid moiety. Sterically, the ethoxy group can direct the regioselectivity of certain synthetic transformations, most notably in directed ortho-metalation (DoM) reactions.[7] In medicinal chemistry, the ethoxy group can enhance metabolic stability by blocking a potential site of oxidation and can improve physicochemical properties such as lipophilicity, which is crucial for cell membrane permeability. This unique combination of features makes ethoxypyridinyl boronic acids highly valuable and versatile building blocks for constructing complex molecular architectures.

Synthetic Strategies for Ethoxypyridinyl Boronic Acids

The synthesis of pyridinyl boronic acids presents unique challenges compared to their carbocyclic aryl counterparts, primarily due to the electronic nature of the pyridine ring and the potential for nitrogen coordination to interfere with metal catalysts. However, several robust methods have been developed.

Directed ortho-Metalation (DoM): A Regioselective Pathway

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. A directed metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho-position. The resulting lithiated intermediate is then trapped with an electrophile, such as a borate ester. The alkoxy group is an effective DMG, making DoM a premier method for synthesizing alkoxy-substituted pyridinyl boronic acids with high regioselectivity. For instance, 2-ethoxypyridine can be selectively metalated at the C3 position and subsequently borylated.[7]

Caption: Directed ortho-metalation (DoM) workflow for synthesis.

Detailed Protocol: Synthesis of 2-Ethoxy-3-pyridinylboronic Acid via DoM[7]

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

-

Base Formation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the diisopropylamine solution to form lithium diisopropylamide (LDA) in situ. The mixture is stirred for 30 minutes at -78 °C.

-

Metalation: 2-Ethoxypyridine is added dropwise to the LDA solution, and the reaction mixture is stirred at -78 °C for 1-2 hours. Formation of the lithiated species is typically indicated by a color change.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture. The solution is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stirred vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.

-

Work-up and Isolation: The aqueous layer is separated, and the pH is adjusted to ~7 with a base (e.g., NaOH). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or another suitable method (see Section 3.2) to yield pure 2-ethoxy-3-pyridinylboronic acid.

Other Synthetic Approaches

While DoM is highly effective for specific isomers, other methods are crucial for accessing different substitution patterns.

-

Halogen-Metal Exchange: This classic method involves treating a halo-ethoxypyridine with a strong base (typically n-BuLi or a Grignard reagent) at low temperatures to form an organometallic intermediate, which is then quenched with a trialkyl borate. This remains a reliable and cost-effective method for large-scale preparations.

-

Transition Metal-Catalyzed Borylation:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between a halo-ethoxypyridine and a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) is a versatile method that tolerates a wide range of functional groups.

-

C-H Borylation: Iridium or rhodium-catalyzed reactions allow for the direct conversion of a C-H bond to a C-B bond.[8] This is an atom-economical approach, although controlling regioselectivity can be challenging and often relies on the directing effects of existing substituents.

-

Stability, Handling, and Characterization

The utility of any chemical reagent is intrinsically linked to its stability and the ease with which it can be purified and characterized. Pyridinyl boronic acids require special consideration in this regard.

Stability Considerations: The Challenge of Protodeboronation

A common decomposition pathway for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. This is particularly problematic for 2- and 4-pyridinylboronic acids due to the electron-withdrawing nature of the nitrogen atom, which destabilizes the C-B bond. Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. The presence of an adjacent ethoxy group, as in 2-ethoxy-3-pyridinylboronic acid, can enhance stability through intramolecular hydrogen bonding between the boronic acid's OH group and the ethoxy oxygen, as revealed by X-ray crystallography.[7]

Purification and Handling: Best Practices

Purifying boronic acids can be challenging due to their polarity and tendency to decompose on standard silica gel chromatography.[9]

| Purification Method | Advantages | Disadvantages & Causality |

| Recrystallization | Scalable, cost-effective, can yield high purity. | Finding a suitable solvent system can be difficult; not suitable for oils or amorphous solids.[10] |

| Chromatography | Good for separating mixtures with different polarities. | Standard silica gel can cause decomposition/streaking due to its acidic nature. Reversed-phase (C18) is often more successful but requires aqueous mobile phases that can be difficult to remove.[9] |

| Derivatization | Forms stable, crystalline adducts that are easily purified. | Requires an additional chemical step for formation and a subsequent step for cleavage to recover the free boronic acid. |

This method leverages the Lewis acidity of the boronic acid to form a stable, tetracoordinate boronate complex with diethanolamine. These adducts are often highly crystalline and can be easily separated from non-acidic impurities.

-

Adduct Formation: The crude ethoxypyridinyl boronic acid is dissolved in a suitable solvent mixture (e.g., ether or ethyl acetate). A stoichiometric amount of diethanolamine is added.

-

Isolation: The diethanolamine adduct typically precipitates from the solution as a crystalline solid. The solid is collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove soluble impurities.

-

Liberation of Boronic Acid: The purified adduct is then treated to release the free boronic acid. This can be achieved by dissolving the adduct in a biphasic system (e.g., ethyl acetate and water) and acidifying the aqueous layer (e.g., with HCl or a saturated boric acid solution) to protonate the diethanolamine, breaking the complex.[9]

-

Extraction: The pure boronic acid is then extracted into the organic layer, which is subsequently dried and concentrated to yield the final product.

Caption: Workflow for boronic acid purification using diethanolamine.

Spectroscopic and Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of ethoxypyridinyl boronic acids.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton. ¹¹B NMR is particularly diagnostic, with boronic acids typically showing a broad signal in the range of δ 28-34 ppm.

-

Mass Spectrometry: Provides confirmation of the molecular weight.

-

X-ray Crystallography: Offers unambiguous structural proof and insights into solid-state packing and intermolecular interactions, such as the hydrogen bonding observed in 2-ethoxy-3-pyridylboronic acid.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for ethoxypyridinyl boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the pyridine ring and an aryl, heteroaryl, or vinyl halide/triflate.[2][11]

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).

-

Transmetalation: The organic group from the boronic acid (R²) is transferred from boron to the palladium center. This step is base-assisted and is often the rate-determining step of the cycle.[4]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Considerations for Ethoxypyridinyl Boronic Acids

The success of a Suzuki-Miyaura coupling depends on the careful selection of reaction parameters.

-

Catalyst/Ligand: Palladium complexes with electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) are commonly used.[11][12] The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic steps.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[12]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |

| 1-Bromo-4-methoxybenzene | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |

| 2-Bromopyridine | 2-Ethoxy-3-pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the ethoxypyridinyl boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inerting: The vessel is sealed and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Degassed solvent(s) are added via syringe.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of ethoxypyridinyl boronic acids make them highly attractive starting materials in the synthesis of new chemical entities for drug discovery programs.

Role as Key Building Blocks for Bioactive Molecules

As bifunctional reagents, ethoxypyridinyl boronic acids allow for the efficient construction of complex bi-heteroaryl scaffolds, which are common motifs in many approved drugs.[5][6] The ability to rapidly generate libraries of analogues by varying the coupling partner in a Suzuki reaction is a cornerstone of modern lead optimization, and these reagents are perfectly suited for this purpose.

The Boronic Acid Moiety as a Pharmacophore

Beyond their role as synthetic intermediates, boronic acids themselves can exhibit direct biological activity.[6] The boron atom can form a reversible covalent bond with serine residues in the active sites of enzymes, leading to potent inhibition. The most famous example is Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, which contains a boronic acid as its key pharmacophore.[13] This dual utility—as a stable coupling partner and a potential bioactive functional group—enhances the value of ethoxypyridinyl boronic acids in medicinal chemistry.[4][14]

Conclusion and Future Outlook

Ethoxypyridinyl boronic acids are more than just simple reagents; they are sophisticated building blocks that enable the efficient and regioselective synthesis of complex, high-value molecules. Their preparation, while requiring careful execution, is achievable through well-established methods like directed ortho-metalation. Understanding their stability and applying appropriate purification techniques are critical for their successful application, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. As the demand for novel heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the importance and application of specialized reagents like ethoxypyridinyl boronic acids are set to expand, paving the way for future innovations.

References

-

C.F.R.A.C. Lima, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3684. [Link]

-

N. A. N. D. P. L. G. F. J. F. G. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

-

J. T. R. D. B. G. C. T. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 334-351. [Link]

-

Unknown. (n.d.). Synthesis of ethyl boronic acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

-

Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

L. L. S. T. M. L. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

B. P. A. S. B. M. R. B. B. T. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

S. C. C. M. S. C. L. P. (n.d.). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. PubMed Central. [Link]

-

A. S. S. S. A. S. M. R. (2024). Photoredox Catalysis by 21-Thiaporphyrins: A Green and Efficient Approach for C-N Borylation and C-H Arylation. PubMed. [Link]

-

Reddit. (2017). Purification of boronic acids?. Reddit. [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

S. J. T. D. P. W. T. D. J. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

J. R. C. C. M. C. S. L. B. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

-

M. R. B. P. R. P. C. W. A. S. B. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. LinkedIn. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

PubChem. (n.d.). 3-Pyridinylboronic acid. PubChem. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to (4-Ethoxypyridin-3-yl)boronic acid: Reactivity, Protocols, and Applications

DISCLAIMER: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to all appropriate safety protocols.

Foreword: The Strategic Value of a Functionalized Heterocycle

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. However, the true power lies in its functionalization. (4-Ethoxypyridin-3-yl)boronic acid emerges as a particularly valuable building block, offering a unique combination of electronic properties and synthetic handles. The strategic placement of an electron-donating ethoxy group and the versatile boronic acid moiety on a pyridine ring provides a powerful tool for chemists to forge complex molecular architectures. This guide synthesizes technical data with field-proven insights to provide a comprehensive understanding of this reagent's capabilities.

Section 1: Core Chemical and Physical Characteristics

A foundational understanding of a reagent's properties is critical for successful experimental design. The data below has been compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BNO₃ | BLD Pharm[1] |

| Molecular Weight | 166.97 g/mol | BLD Pharm[1] |

| CAS Number | 1169748-83-7 | BLD Pharm[1] |

| Appearance | White to light yellow powder/solid | Sigma-Aldrich[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |

Expert Insight: Boronic acids, in general, can be prone to dehydration to form cyclic boroxine anhydrides.[3] Storing (4-Ethoxypyridin-3-yl)boronic acid under inert gas and refrigeration, as recommended, is crucial to maintain its integrity and ensure consistent reactivity in stoichiometric-sensitive reactions like cross-couplings.[1]

Section 2: The Reactivity Profile: Mastering the Suzuki-Miyaura Coupling

The premier application for (4-Ethoxypyridin-3-yl)boronic acid is undoubtedly the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a workhorse in C-C bond formation due to its exceptional functional group tolerance and mild conditions.[4]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights for Protocol Design

Merely listing reagents is insufficient. The causality behind experimental choices is what separates a successful reaction from a failed one.

-

The Choice of Palladium Catalyst & Ligand: For heteroaromatic partners like our pyridine boronic acid, the selection is critical. While Pd(PPh₃)₄ is a classic choice, we often see superior results with more modern, electron-rich, and bulky phosphine ligands. Ligands like SPhos or XPhos, paired with a Pd(II) precatalyst (e.g., Pd(OAc)₂ or a preformed Buchwald precatalyst), can accelerate the reductive elimination step and improve yields, especially with challenging substrates like aryl chlorides. In a study on related pyridine boronic acids, catalyst screening showed that Pd(dppf)Cl₂ was effective, though it can lead to phenylated impurities from the ligand.[5][6]

-

The Role of the Base: The base is not merely a proton scavenger. It is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation. For pyridylboronic acids, a common and effective choice is an aqueous solution of K₂CO₃ or Cs₂CO₃.[5]

-

Trustworthiness Check: We have found Cs₂CO₃ to be particularly effective for less reactive coupling partners, though it is more expensive. K₃PO₄ is another excellent, albeit stronger, option. The choice often requires empirical screening for a new substrate class.

-

-

Solvent Systems: A biphasic solvent system is standard. The organic phase (e.g., dioxane, toluene, or DME) solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base. A typical ratio is 4:1 or 5:1 organic to aqueous. Degassing the solvents thoroughly (e.g., by sparging with argon or nitrogen) is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.

Section 3: A Validated Experimental Protocol

The following is a robust, general procedure for the Suzuki-Miyaura coupling of (4-Ethoxypyridin-3-yl)boronic acid with a generic aryl bromide.

Materials

-

(4-Ethoxypyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Standard inert atmosphere glassware (Schlenk flask or equivalent)

Step-by-Step Workflow

Figure 2: A detailed experimental workflow for the Suzuki-Miyaura coupling protocol.

Self-Validating Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), (4-Ethoxypyridin-3-yl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Atmosphere Control: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen three times. This is a critical self-validating step; an incomplete purge is a common cause of reaction failure.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heating and Monitoring: Heat the mixture to 90 °C. After 1 hour, take a small aliquot (under inert atmosphere if possible), quench it, and analyze by TLC or LC-MS. The disappearance of the starting aryl bromide spot and the appearance of a new, typically more fluorescent, product spot provides validation of reaction progress. Continue monitoring until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Section 4: Alternative Reactivity - The Chan-Lam Coupling

While less common than Suzuki coupling, the Chan-Lam reaction is a powerful tool for forming C-N or C-O bonds. This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds.[7][8]

The reaction of (4-Ethoxypyridin-3-yl)boronic acid with an amine (R₂NH) or alcohol (R-OH) would typically be performed in the presence of a copper source like Cu(OAc)₂ and often a base like pyridine or triethylamine, frequently open to the air as oxygen can serve as the oxidant.[7][8] This provides an alternative pathway to access 3-amino- or 3-alkoxy-4-ethoxypyridine derivatives, which are valuable scaffolds in medicinal chemistry.

Section 5: Applications in Research & Development

The incorporation of boronic acids into drug discovery pipelines has been validated by the success of drugs like Velcade® (bortezomib).[3] Pyridine-containing boronic acids are particularly crucial as the pyridine ring is a key pharmacophore.[2]

-

Drug Discovery: (4-Ethoxypyridin-3-yl)boronic acid is an ideal intermediate for generating libraries of novel compounds.[9] The ethoxy group can act as a hydrogen bond acceptor and may block a site of metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate. The pyridine nitrogen provides a key point for interaction with biological targets. Researchers have used this and similar building blocks to synthesize potential inhibitors for enzymes implicated in diseases ranging from cancer to inflammation.[10]

-

Materials Science: The electronic properties of the 4-ethoxypyridine moiety can be harnessed in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where tuning the electronic character of molecular components is essential.

Section 6: Safety and Handling

As a professional in the field, adherence to safety is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[12][13] Avoid contact with skin and eyes.[12] In case of contact, wash thoroughly with water.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][15]

References

- Google Patents. Boronic ester and acid compounds.

-

Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-